
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate is a chemical compound with the molecular formula C11H8Cl2O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and two chlorocarbonyl groups attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate typically involves the reaction of 3,5-dicarbonochloridoylbenzoic acid with oxiran-2-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanol→oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The chlorocarbonyl groups can be reduced to form corresponding alcohols.
Substitution: The chlorocarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while reduction of the chlorocarbonyl groups may produce alcohols.
Scientific Research Applications
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate involves its reactivity with various nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of new bonds and products. The chlorocarbonyl groups can also participate in reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Oxiran-2-ylmethyl benzoate: Similar structure but lacks the chlorocarbonyl groups.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Contains multiple epoxide groups and is used in similar applications.
Properties
CAS No. |
498558-85-3 |
|---|---|
Molecular Formula |
C12H8Cl2O5 |
Molecular Weight |
303.09 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C12H8Cl2O5/c13-10(15)6-1-7(11(14)16)3-8(2-6)12(17)19-5-9-4-18-9/h1-3,9H,4-5H2 |
InChI Key |
UKKVRUTXZLLVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
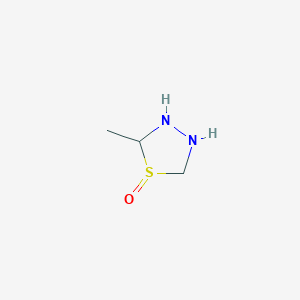
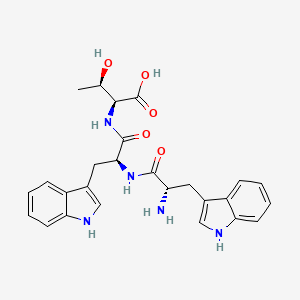
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
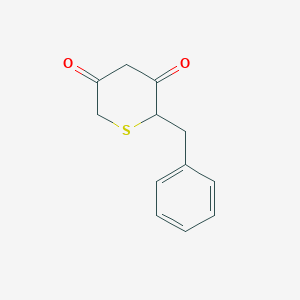
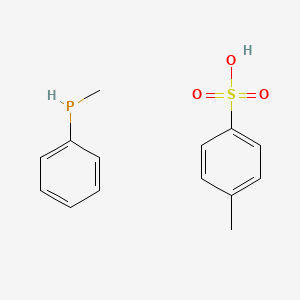
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
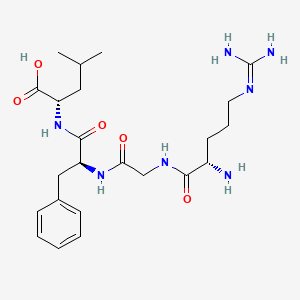

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
